tert-Butyl p-Toluate
Description
Contextualization within Organic Chemistry and Ester Functionality
Esters are a critical class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is then attached to another carbon-containing group. reagent.co.uk This functional group (R-COOR') is fundamental to the structure and reactivity of many molecules, both natural and synthetic. labxchange.org Esters are known for their diverse roles, from contributing to the natural fragrances of fruits and flowers to serving as essential building blocks in the synthesis of complex molecules and polymers. reagent.co.uknumberanalytics.com The reactivity of the ester functional group, which includes hydrolysis, reduction, and condensation reactions, makes esters versatile intermediates in organic synthesis. numberanalytics.com
Tert-butyl 4-methylbenzoate, as an ester, embodies these characteristics. Its structure, featuring a bulky tert-butyl group and a methyl-substituted benzene (B151609) ring, influences its physical and chemical properties, setting it apart from other esters and defining its specific applications.
Overview of Benzoate (B1203000) Ester Derivatives in Advanced Chemical Research
Benzoate esters, a subclass of esters derived from benzoic acid, are widely utilized in various fields of chemical research. Their aromatic nature and the reactivity of the ester group make them valuable synthons for creating more complex molecules. In recent years, research has highlighted the use of benzoate ester derivatives in the development of new materials and pharmaceuticals. For instance, certain benzoate ester derivatives have been investigated for their potential as inhibitors of enzymes like EGFR tyrosine kinase, which is implicated in cancer. tandfonline.com Others have been explored for their applications in photoremovable protecting groups and as components of fluorescent materials. researchgate.netacs.org Furthermore, the modification of benzoate esters can lead to compounds with enhanced biological activity and stability, as seen in the development of inhibitors for antibiotic resistance enzymes. acs.orgnih.gov
Scope and Research Focus on Tert-butyl 4-methylbenzoate
This article will now narrow its focus to the specific chemical compound, tert-butyl 4-methylbenzoate. The subsequent sections will provide a detailed examination of its chemical and physical properties, common synthesis methods, and its notable applications as an intermediate in organic synthesis. The information presented is based on established research findings and aims to provide a scientifically accurate and thorough overview of this important chemical entity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)11(13)14-12(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUSXPIAJWRLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469690 | |
| Record name | tert-butyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13756-42-8 | |
| Record name | 1,1-Dimethylethyl 4-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13756-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties of Tert Butyl 4 Methylbenzoate
Tert-butyl 4-methylbenzoate, also known as tert-butyl p-toluate (B1214165), is a benzoate (B1203000) ester with the chemical formula C₁₂H₁₆O₂. It is characterized by a tert-butyl group attached to the oxygen of the ester functionality and a methyl group at the para position of the benzene (B151609) ring.
Table 1: Physical and Chemical Properties of Tert-butyl 4-methylbenzoate
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol nih.gov |
| Appearance | Colorless liquid |
| Boiling Point | 122-124 °C |
| Density | 0.995 g/mL at 25 °C |
| CAS Number | 13756-42-8 nih.gov |
Synthesis of Tert Butyl 4 Methylbenzoate
The synthesis of tert-butyl 4-methylbenzoate is most commonly achieved through the esterification of 4-methylbenzoic acid (p-toluic acid). One established method involves the reaction of 4-methylbenzoic acid with isobutylene (B52900) in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, in a suitable solvent like dry ether. chemicalbook.com This reaction is typically carried out at low temperatures initially and then allowed to warm to room temperature. chemicalbook.com
Another synthetic approach involves the reaction of the corresponding acid chloride with tert-butanol (B103910). This method is a standard procedure for forming tert-butyl esters.
A general procedure for synthesizing tert-butyl esters involves the reaction of an ester with sodium tert-butoxide (NaOtBu) in a solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). rsc.org For instance, reacting a methyl ester with NaOtBu can yield the corresponding tert-butyl ester. rsc.org
Applications in Organic Synthesis
Tert-butyl 4-methylbenzoate serves as a valuable intermediate in a variety of organic reactions, primarily due to the reactivity of its ester group and the substituents on the aromatic ring.
One of the most significant applications of tert-butyl 4-methylbenzoate is as a precursor in the synthesis of other compounds. For example, it can be used to synthesize tert-butyl 4-bromomethylbenzoate through a bromination reaction. prepchem.com This bromo derivative is a versatile building block for further functionalization. prepchem.com
Furthermore, derivatives of tert-butyl 4-methylbenzoate, such as tert-butyl 3-amino-4-methylbenzoate, can be synthesized from the corresponding nitro compound, highlighting its utility in introducing different functional groups onto the aromatic ring. chemicalbook.com The tert-butyl ester group itself can act as a protecting group for the carboxylic acid functionality, which can be removed under specific acidic conditions.
Conclusion
Classical Esterification Approaches
Traditional methods for the synthesis of tert-butyl 4-methylbenzoate have long been established in the field of organic chemistry. These approaches, while effective, often contend with challenges such as harsh reaction conditions and the potential for side reactions.
Fischer-Speier Esterification with Tertiary Alcohols
The Fischer-Speier esterification is a cornerstone of ester synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.org While highly effective for primary and secondary alcohols, its application to tertiary alcohols like tert-butanol (B103910) is complicated by the alcohol's propensity to undergo elimination to form isobutene under the strongly acidic conditions. wikipedia.orgorganic-chemistry.org This side reaction can significantly lower the yield of the desired tert-butyl ester.
The mechanism of the Fischer-Speier esterification involves the initial protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A subsequent series of proton transfers and the elimination of a water molecule lead to the formation of the ester. wikipedia.org To favor the formation of the ester, the equilibrium of this reversible reaction is typically shifted by using an excess of one of the reactants or by removing the water as it is formed. wikipedia.org
An alternative approach for the synthesis of tert-butyl esters under Fischer-Speier-like conditions involves the use of isobutylene (B52900) gas. In this method, 4-methylbenzoic acid is dissolved in a suitable solvent, such as dry ether, and cooled to a low temperature (e.g., -30°C). Isobutylene is then introduced into the solution in the presence of a strong acid catalyst like trifluoromethanesulfonic acid. The reaction mixture is sealed and stirred for an extended period to yield the tert-butyl ester.
| Reactants | Catalyst | Conditions | Yield |
| 4-methylbenzoic acid, tert-butanol | Acid catalyst | Reflux, removal of water | Variable, prone to elimination |
| 4-methylbenzoic acid, isobutylene | Trifluoromethanesulfonic acid | Dry ether, -30°C to room temp., ~6 days | Good |
Table 1: Representative Conditions for Fischer-Speier Type Esterification for Tert-butyl Esters.
Acid-Catalyzed Esterification (e.g., using Sulfuric Acid)
Sulfuric acid is a commonly employed and cost-effective catalyst for the esterification of carboxylic acids. In the synthesis of tert-butyl 4-methylbenzoate, 4-methylbenzoic acid is reacted with tert-butanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is typically conducted under reflux to drive the equilibrium towards the product.
Another strategy involves the use of a solid-supported acid catalyst, which can simplify the work-up procedure and potentially be recycled. For instance, a sulfonic acid resin has been used as a catalyst for the esterification of p-tert-butylbenzoic acid with methanol, suggesting its potential applicability to the synthesis of other tert-butyl esters. google.com
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield |
| 4-bromo-3-methylbenzoic acid | tert-butanol | Sulfuric acid | Reflux | Not specified |
| p-tert-butylbenzoic acid | Methanol | Sulfonic acid resin | 100-140°C, 1.5-2 MPa, 4h | 94-96% |
Table 2: Examples of Acid-Catalyzed Esterification for Benzoate (B1203000) Esters.
Advanced and Specialized Esterification Techniques
To overcome the limitations of classical methods, particularly the issue of alcohol elimination, several advanced and specialized esterification techniques have been developed. These methods often employ milder reaction conditions and offer greater efficiency for the synthesis of sterically hindered esters like tert-butyl 4-methylbenzoate.
Steglich-Type Esterification for Sterically Hindered Esters
The Steglich esterification is a powerful method for the formation of esters from sterically hindered alcohols and carboxylic acids under mild, neutral conditions. organic-chemistry.orgrsc.org This makes it particularly well-suited for the synthesis of tert-butyl esters, as it avoids the harsh acidic conditions that promote the formation of isobutene. organic-chemistry.org The reaction typically utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorgsyn.org
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a superior nucleophile than the sterically hindered tert-butanol, reacting with the intermediate to form an activated acylpyridinium species. This "active ester" readily reacts with the alcohol to furnish the desired ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org The use of approximately 5 mol% of DMAP is crucial for the efficient formation of esters. organic-chemistry.org
A typical procedure involves stirring the carboxylic acid, a molar excess of the alcohol, and a catalytic amount of DMAP in an aprotic solvent like dichloromethane (B109758). DCC is then added, and the reaction proceeds at room temperature. orgsyn.org
| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Yield |
| Monoethyl fumarate | tert-butyl alcohol | DCC | DMAP | Dichloromethane | 76-81% |
| General hindered acids | tert-butyl alcohol | Mukaiyama's reagent | 2,6-Lutidine | DMC | 83% |
| Benzoic acid | Terminal alcohols | DCC | DMAP | Not specified | 90% |
Table 3: Representative Yields for Steglich-Type Esterification. rsc.orgorgsyn.orgresearchgate.net
Solvent-Free Esterification Protocols
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Solvent-free, or neat, reaction conditions are a key aspect of green chemistry, as they reduce waste and can sometimes lead to improved reaction rates and yields. cem.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this area, often dramatically reducing reaction times. cem.com
Solvent-free esterification reactions can be promoted by microwave irradiation, which provides efficient and rapid heating of the reaction mixture. organic-chemistry.org For the synthesis of tert-butyl esters, a solvent-free approach could involve mixing the carboxylic acid, the alcohol, and a suitable catalyst, and then subjecting the mixture to microwave irradiation. This methodology has been successfully applied to the synthesis of various esters, often with shorter reaction times and cleaner reaction profiles compared to conventional heating. organic-chemistry.org
For example, the microwave-promoted condensation of carbonyl compounds with (R)-2-methylpropane-2-sulfinamide in the presence of titanium tetraethoxide under solvent-free conditions provides a simple and environmentally friendly route to N-(tert-butylsulfinyl)imines, demonstrating the potential of this approach for related transformations. organic-chemistry.org While a specific protocol for the solvent-free synthesis of tert-butyl 4-methylbenzoate using microwaves is not explicitly detailed in the provided results, the general principles of MAOS suggest it would be a viable and efficient method.
| Reactants | Catalyst/Promoter | Conditions | Key Advantage |
| Carbonyl compounds, (R)-2-methylpropane-2-sulfinamide | Ti(OEt)4 | Microwave, solvent-free, 10 min (aldimines), 1h (ketimines) | Environmentally friendly, rapid |
| General acids and alcohols | Solid-supported catalysts | Microwave irradiation or conventional heating, solvent-free | Reduced waste, simplified work-up |
Table 4: Principles of Solvent-Free Microwave-Assisted Synthesis.
Esterification via Acyl Halide Intermediates
A common and efficient method for synthesizing tert-butyl 4-methylbenzoate involves a two-step process starting from 4-methylbenzoic acid. The initial step is the conversion of the carboxylic acid into a more reactive acyl halide, typically 4-methylbenzoyl chloride. This transformation is readily achieved by treating 4-methylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). libretexts.orgorganic-chemistry.org This reaction effectively replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, creating a highly reactive acyl chloride intermediate. libretexts.org
The second step is the esterification of the newly formed 4-methylbenzoyl chloride. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification with tert-butanol can be challenging. mdpi.com Therefore, a more reactive source of the tert-butyl group is often employed. The reaction of 4-methylbenzoyl chloride with potassium tert-butoxide (KOtBu) provides an effective route to the desired ester. google.com This method takes advantage of the nucleophilicity of the tert-butoxide anion. The process generally involves the slow, dropwise addition of thionyl chloride to the benzoic acid precursor at reduced temperatures, followed by the introduction of potassium tert-butoxide. google.com Yields for this type of synthesis can be quite high, often exceeding 90% under anhydrous conditions.
Another approach involves the reaction of the acyl chloride with tert-butanol itself. While sterically hindered, the reaction can proceed, sometimes in the presence of a base to scavenge the HCl byproduct. mdpi.com
Table 1: Synthesis of Tert-butyl Benzoate Analogues via Acyl Halide Intermediates
| Starting Material | Reagents | Product | Key Conditions | Yield | Source |
|---|---|---|---|---|---|
| 4-chloromethyl benzoic acid | 1) Thionyl chloride (SOCl₂) 2) Potassium tert-butoxide (KOtBu) | tert-butyl 4-chloromethylbenzoate | Cooling to -10 to 10°C during addition of reagents. | Not specified | google.com |
| 4-methylbenzoic acid | 1) Thionyl chloride (SOCl₂) 2) Potassium tert-butoxide (KOtBu) | tert-butyl 4-methylbenzoate | Anhydrous conditions, SOCl₂ added at 0–10°C. | >90% | |
| 4-(tert-butyl)benzoic acid | Thionyl chloride (SOCl₂) | 4-(tert-butyl)benzoyl chloride | Suspended in toluene (B28343), heated to 65-70°C. | Not specified | google.com |
| 2-iodo-4-methylbenzoyl chloride | Triethylamine, Isopropylamine | 2-Iodo-N-isopropyl-4-methylbenzamide | Reaction in dichloromethane. | 97% | mdpi.comsemanticscholar.org |
Derivatization from Related Benzoic Acid Precursors
Tert-butyl 4-methylbenzoate can be synthesized through various derivatization routes starting from 4-methylbenzoic acid or its closely related analogues. These methods offer alternatives to the acyl halide pathway.
Direct acid-catalyzed esterification, known as Fischer esterification, involves reacting 4-methylbenzoic acid with tert-butanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). libretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process. masterorganicchemistry.com To favor the formation of the ester, the alcohol is often used in large excess as the solvent, and water, a byproduct, may be removed using a Dean-Stark apparatus. masterorganicchemistry.comresearchgate.net However, the steric bulk of tert-butanol can limit the effectiveness of this method. libretexts.org
Alternative methods have been developed to overcome the steric hindrance associated with the tert-butyl group. One such technique involves the reaction of the carboxylic acid with isobutylene in the presence of an acid catalyst. researchgate.net Isobutylene acts as a source for the tert-butyl carbocation, which is then attacked by the carboxylate. Another specialized reagent, N,N-Dimethylformamide di-tert-butyl acetal (B89532) (DMF-d-tBA), can be reacted with the benzoic acid, typically upon refluxing in a suitable solvent, to yield the tert-butyl ester cleanly. researchgate.net
Transesterification is another viable strategy. For instance, tert-butyl 4-methylbenzoate can be prepared from a different ester of 4-methylbenzoic acid, such as methyl 4-methylbenzoate. This process involves reacting the starting ester with sodium tert-butoxide (NaOtBu) in a solvent like toluene, resulting in an 88% yield of the desired tert-butyl ester. rsc.org
Table 2: Derivatization of Benzoic Acid Precursors
| Precursor | Reagents | Method | Yield | Source |
|---|---|---|---|---|
| 4-methylbenzoic acid | tert-butanol, Acid catalyst (e.g., H₂SO₄) | Fischer Esterification | Variable (Equilibrium) | libretexts.orgmasterorganicchemistry.com |
| p-tert-butyl benzoic acid | Methanol, Titanium sulfate (B86663) | Catalytic Esterification | 75-85% | google.com |
| Benzoic acid | Isobutylene, Acid catalyst | Isobutylene Addition | Not specified | researchgate.net |
| Benzoic acid | DMF-di-tertButyl acetal | Acetal Reaction | "Cleanly" formed | researchgate.net |
| Methyl 4-methylbenzoate | Sodium tert-butoxide (NaOtBu), Toluene | Transesterification | 88% | rsc.org |
Oxidation Pathways for Benzoate Formation
The primary precursor for tert-butyl 4-methylbenzoate is 4-methylbenzoic acid, also known as p-toluic acid. The synthesis of this crucial intermediate is often achieved through the oxidation of p-xylene (B151628). wikipedia.org This industrial process is a key step in the production of terephthalic acid, a major commodity chemical, with p-toluic acid being a significant intermediate. wikipedia.org
The liquid-phase air oxidation of p-xylene is typically catalyzed by soluble cobalt or manganese salts at elevated temperatures (100–130°C). sci-hub.sersc.orgalfa-chemistry.com This process converts one of the methyl groups of p-xylene into a carboxylic acid group, yielding p-toluic acid. rsc.org Further oxidation of p-toluic acid can lead to terephthalic acid. rsc.org To achieve high yields of terephthalic acid, the oxidation of p-toluic acid is often carried out using a cobalt or manganese salt catalyst in combination with an inorganic bromide in glacial acetic acid. rsc.org
Other laboratory-scale methods for producing p-toluic acid include the oxidation of p-cymene (B1678584) (4-isopropyltoluene) with nitric acid. wikipedia.org A variety of oxidizing agents can be used to convert the methyl group of toluene derivatives to a carboxylic acid, including potassium permanganate (B83412) and chromic acid. sci-hub.sealfa-chemistry.com The stability of the benzoic acid structure makes it a common end product for many of these oxidation reactions. sci-hub.se
Table 3: Oxidation Reactions for Benzoic Acid Precursor Synthesis
| Starting Material | Oxidizing Agent/Catalyst | Product | Key Conditions | Source |
|---|---|---|---|---|
| p-xylene | Air, Cobalt/Manganese salts | p-Toluic acid | Liquid-phase, 100–130°C | rsc.org |
| p-cymene | Nitric acid | p-Toluic acid | Laboratory route | wikipedia.org |
| Toluene | Liquid-phase air, Cobalt acetate (B1210297) catalyst | Benzoic acid | 150-170°C, 1 MPa | alfa-chemistry.com |
| p-Toluic acid | Oxygen, Steam, Copper compound catalyst | meta-cresol and Phenol (B47542) | Liquid phase with benzoic acid, >200°C | google.com |
Detailed Fischer Esterification Mechanisms
Fischer esterification is a classic and widely used method for synthesizing esters, including tert-butyl 4-methylbenzoate, by reacting a carboxylic acid (4-methylbenzoic acid) with an alcohol (tert-butanol) in the presence of an acid catalyst. masterorganicchemistry.comvedantu.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comnih.gov
The core of the Fischer esterification lies in the nucleophilic acyl substitution mechanism. msu.edulibretexts.org This process involves several key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comyoutube.com This step is crucial as it activates the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com
Nucleophilic Attack: The alcohol (tert-butanol) then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.comyoutube.com This results in the formation of a tetrahedral intermediate. vedantu.com
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. masterorganicchemistry.comlibretexts.org This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comlibretexts.org
Deprotonation: Finally, a base (which can be the alcohol or water) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final ester product, tert-butyl 4-methylbenzoate. masterorganicchemistry.comyoutube.com
Isotope labeling studies have been instrumental in elucidating the precise bond-breaking events during Fischer esterification. libretexts.org By using an oxygen-18 (¹⁸O) labeled alcohol, it has been demonstrated that the oxygen atom from the alcohol is incorporated into the ester, while the oxygen from the carboxylic acid's hydroxyl group is eliminated as water. libretexts.org
This observation confirms that the reaction proceeds via acyl-oxygen cleavage (cleavage of the C-OH bond of the carboxylic acid) rather than alkyl-oxygen cleavage (cleavage of the C-O bond of the alcohol). This is a cornerstone of the accepted mechanism for Fischer esterification. libretexts.org In some cases of sterically hindered esters, however, alkyl-oxygen fission can occur. researchgate.net
Radical Mechanisms in Ester Synthesis and Cleavage
While Fischer esterification is a common route, radical mechanisms also play a role in both the synthesis and cleavage of esters like tert-butyl 4-methylbenzoate. These reactions often involve the generation of highly reactive radical intermediates.
Visible-light-induced synthesis of esters can occur through self-propagating radical chain reactions. acs.orgacs.org In one such method, aldehydes react with phenols in the presence of BrCCl₃ under visible light. acs.org The phenolate (B1203915) acts as both a substrate and a photosensitizer. acs.org The excited phenolate is oxidized by BrCCl₃ to generate a trichloromethyl radical (•CCl₃). This radical then abstracts a hydrogen atom from the aldehyde to form an acyl radical. The acyl radical reacts with BrCCl₃ to produce an acyl bromide, which then reacts with a phenolate anion to form the O-aryl ester. acs.org This type of radical chain mechanism involves initiation, propagation, and termination steps. lumenlearning.com
The cleavage of tert-butyl hydroperoxide can also generate alkoxyl and methyl radicals, a process that can be influenced by redox-active metals like copper. nih.gov
Photochemical reactions can lead to the cleavage of esters through processes involving hydrogen atom transfer (HAT). rsc.org For instance, photochemical electron transfer to benzoate esters can lead to the replacement of the acyloxy group with a hydrogen atom. libretexts.org This process often involves the formation of a radical anion intermediate that subsequently cleaves to a carboxylate anion and a carbohydrate radical. libretexts.org The carbohydrate radical then abstracts a hydrogen atom to complete the process. libretexts.org
In some photochemical systems, benzoates can act as photosensitization catalysts. rsc.org For example, in the direct C(sp³)–H fluorination, a benzoate can facilitate the formation of a radical cation, which is a powerful and selective hydrogen atom transfer agent. rsc.org The efficiency of these reactions can be influenced by factors such as the presence of other light-absorbing chromophores. libretexts.org
Mechanisms of Catalytic Esterification
Various catalysts can be employed to facilitate the esterification of 4-methylbenzoic acid with tert-butanol, often operating through mechanisms that enhance the electrophilicity of the carboxylic acid or activate the alcohol.
The traditional Fischer esterification relies on homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. vedantu.commdpi.com These catalysts protonate the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol, as detailed in the nucleophilic acyl substitution mechanism. masterorganicchemistry.com
Heterogeneous catalysts, such as zeolites, supported heteropolyacids, and sulfonated biochar, have also been developed for esterification. mdpi.comnih.gov These solid acid catalysts offer advantages in terms of separation and reusability. dergipark.org.tr The mechanism with these catalysts often involves the interaction of the carboxylic acid with the acidic sites on the catalyst surface, which enhances the electrophilicity of the carbonyl carbon. For instance, with a sulfonated biochar catalyst, the activation step is proposed to be an acid-base reaction between the sulfonic acid group of the catalyst and the carboxylic group, generating a carboxylate anion. mdpi.com
Lewis acid catalysts, such as iron oxide nanoparticles, can also catalyze esterification. nih.gov The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid, which activates the carbonyl group towards nucleophilic attack by the alcohol. nih.gov
Condensation Reactions Involving Benzoate Esters (e.g., Claisen Condensation)
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. masterorganicchemistry.com A variation known as the Crossed Claisen condensation involves two different esters. libretexts.org For a successful Crossed Claisen reaction, it is preferable that one of the esters lacks α-hydrogens to prevent self-condensation and the formation of multiple products. libretexts.orggoogle.com
Tert-butyl 4-methylbenzoate is an ideal candidate for this role as an "acceptor" ester because it has no α-hydrogens and thus cannot form an enolate. sorumatik.co It can, however, react with an enolate generated from a different carbonyl compound (a "donor"). A prominent industrial application of this principle is the synthesis of avobenzone, a widely used UV filter in sunscreens. In this reaction, tert-butyl 4-methylbenzoate undergoes a Crossed Claisen condensation with 4-methoxyacetophenone.
The mechanism involves the deprotonation of the α-carbon of 4-methoxyacetophenone by a strong base (like sodium amide or an alkoxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of tert-butyl 4-methylbenzoate. The subsequent collapse of the tetrahedral intermediate results in the elimination of the tert-butoxide leaving group, yielding the β-diketone product, avobenzone.
Table 3: Crossed Claisen Condensation for Avobenzone Synthesis
| Donor Reactant (with α-hydrogens) | Acceptor Reactant (no α-hydrogens) | Product (β-Diketone) |
|---|---|---|
| 4-Methoxyacetophenone | Tert-butyl 4-methylbenzoate | Avobenzone (1-(4-methoxyphenyl)-3-(4-methylphenyl)propane-1,3-dione) |
This reaction highlights a significant commercial use of tert-butyl 4-methylbenzoate as a synthetic intermediate.
Intramolecular Cyclization Elimination Reactions
While tert-butyl 4-methylbenzoate itself is a stable product, the structural motif of benzoate esters is found in products formed from complex intramolecular reactions. An elegant example is an anionic cascade reaction that produces 2,4-substituted benzoate esters from acyclic precursors. nsf.gov This transformation demonstrates how the stable aromatic ester core can be assembled through a sequence involving cyclization and elimination.
A proposed mechanism for this cascade involves the reaction of a β-fluoro-substituted conjugated tert-butylsulfinyl imine with a dienolate. nsf.gov The key steps are:
Mannich Addition: An initial Mannich-type addition occurs between the dienolate and the imine.
Amino-Cope Rearrangement & Elimination: This is followed by an amino-Cope-like rearrangement and a rapid elimination of fluoride (B91410).
Intramolecular Cyclization: The resulting diene intermediate is deprotonated, which triggers an intramolecular addition of an ester enolate onto the sulfinyl imine, forming a six-membered ring.
Aromatization: The final step is a facile aromatization through the elimination of the sulfinamide group (NHSOtBu) to yield the stable benzoate ester product. nsf.gov
This pathway illustrates a sophisticated strategy for constructing substituted aromatic rings, where an intramolecular cyclization is a critical bond-forming step, followed by an elimination event that drives the formation of the aromatic system. nsf.gov
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers several effective routes for the synthesis and modification of tert-butyl 4-methylbenzoate.
Ionic Liquids as Catalysts in Esterification
Ionic liquids (ILs) have emerged as versatile catalysts and green reaction media for esterification reactions. ionike.comnih.gov These compounds, composed of organic cations and various anions, offer tunable properties such as thermal stability, negligible vapor pressure, and the ability to enhance reaction rates. nih.govmdpi.com In the context of ester synthesis, ILs can function as catalysts, facilitating the reaction between a carboxylic acid and an alcohol. beilstein-journals.org
The catalytic activity of ionic liquids is influenced by the nature of both the cation and the anion. For instance, in the synthesis of tert-butyl ethers, the structure of the imidazolium (B1220033) cation has a significant effect on catalytic performance. ionike.com While specific studies on the direct synthesis of tert-butyl 4-methylbenzoate using ionic liquids are not extensively detailed in the provided information, the principles of IL-catalyzed esterification are well-established. For example, Brønsted acidic imidazolium ILs have been successfully used in the transesterification of sec-butyl acetate with methanol. beilstein-journals.org Furthermore, supported ionic liquids, where the IL is immobilized on a solid support like chitosan, have demonstrated high efficiency and reusability in the esterification of various carboxylic acids. nih.gov
Organocatalysis (e.g., DMAP-accelerated reactions)
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. 4-Dimethylaminopyridine (DMAP) is a highly effective organocatalyst, particularly for acylation and esterification reactions. uni-giessen.deacs.org Its catalytic prowess stems from its greater nucleophilicity compared to the alcohol, which allows it to react with an activating agent to form a highly reactive acyl pyridinium (B92312) intermediate. acs.orgrsc.org
The Steglich esterification, a mild method for forming esters, notably employs a combination of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of DMAP. rsc.org This method is particularly advantageous for synthesizing esters with acid-sensitive groups, like the tert-butyl group in tert-butyl 4-methylbenzoate, which would be prone to elimination under harsher, acidic conditions of traditional Fischer-Speier esterification. rsc.org The reaction proceeds at ambient temperatures and often under neutral pH. rsc.org Research has also focused on immobilizing DMAP on supports like mesoporous silica (B1680970) to facilitate catalyst recovery and enable continuous flow synthesis. uni-giessen.de
A synergistic effect has been observed when using DMAP in combination with other catalysts. For instance, a cooperative catalyst system of FeCl3 and DMAP has been identified for the reaction of epoxy carboxylic acids, resulting in the formation of products like 2-hydroxyhexyl 4-methylbenzoate. rug.nl
Palladium-Catalyzed Transformations
Palladium catalysts are instrumental in a variety of organic transformations, including C-H activation and cross-coupling reactions that can involve substrates like tert-butyl 4-methylbenzoate or its precursors. thieme-connect.demdpi.com Palladium(II)-catalyzed ortho-C–H benzoxylation of 2-arylpyridines with aryl acylperoxides provides a method to introduce a benzoate group, with the pyridyl group acting as a directing group to ensure regioselectivity. mdpi.com This reaction exhibits good functional group tolerance. mdpi.com
In another application, palladium catalysis is employed in the synthesis of substituted piperazines through a carboamination reaction. In one example, the reaction of (S)−1a with 4-bromo-tert-butylbenzoate was conducted in the presence of a palladium catalyst to yield (+)-(2R,6S)-tert-butyl 4-[(4,6-dibenzyl-1-phenylpiperazin-2-yl)methyl]benzoate. nih.gov Furthermore, palladium-catalyzed reactions involving the insertion of tert-butyl isocyanide into aryl halides can lead to the formation of amidines, such as methyl 4-[(Z)-(tert-butylimino)(piperidin-1-yl)methyl]benzoate. acs.org The combination of palladium catalysis with photoredox catalysis has also been shown to enable cross-coupling reactions under mild, room-temperature conditions. thieme-connect.de
Below is a table summarizing the yields of various benzoates from the Pd-catalyzed benzoxylation of 2-phenylpyridine (B120327) with different aryl acylperoxides. mdpi.com
| Entry | R | Product | Yield (%) |
| 1 | H | 2a | 81 |
| 2 | 4-Me | 2b | 74 |
| 3 | 4-OMe | 2c | 87 |
| 4 | 4-EtO | 2d | 83 |
| 5 | 4-tBu | 2e | 77 |
| 6 | 4-CF3 | 2f | 54 |
| 7 | 4-F | 2g | 62 |
| 8 | 2-Naphthyl | 2h | 44 |
| 9 | 3,5-(CF3)2 | 2i | 27 |
Ruthenium(II) Complexes in Ester Hydrogenation
Ruthenium(II) complexes, particularly those with polypyridyl ligands like 2,2′-bipyridine (bpy) and 1,10-phenanthroline (B135089) (phen), are recognized for their photocatalytic activity. rsc.orgrsc.org These complexes can absorb light and initiate electron transfer processes, making them valuable in various organic reactions. rsc.org While direct evidence for the hydrogenation of tert-butyl 4-methylbenzoate using ruthenium(II) complexes is not present in the provided articles, their role in related transformations is well-documented. For instance, Ru(II) complexes have been synthesized and investigated for their antioxidant and antibacterial properties. nih.gov
In the realm of photocatalysis, ruthenium(II) complexes can be used for the phosphonylation and cyanation of N-aryl-1,2,3,4-tetrahydroisoquinolines. rsc.org The structure of the ligands significantly influences the photophysical and electrochemical properties of the resulting complexes. rsc.org The reusability of these catalysts is a key advantage, with some complexes being easily separated from the reaction mixture and reused for multiple catalytic cycles. rsc.org
Heterogeneous Catalysis
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers advantages in catalyst separation and recycling.
Supported Metal Nanoparticles (e.g., Iron Oxide)
Supported iron oxide nanoparticles have proven to be effective and reusable catalysts for the esterification of carboxylic acids under solvent-free conditions. mdpi.comdntb.gov.ua These nanocatalysts, often supported on materials like mesoporous silica (SBA-15), demonstrate high stability and can be easily recovered by filtration. mdpi.com The combination of iron nanoparticles with the mesoporous structure of the support can lead to synergistic effects, enhancing catalytic activity. mdpi.com
The esterification of various carboxylic acids, including aromatic and aliphatic ones, has been successfully achieved with high yields using this catalytic system. mdpi.comdntb.gov.ua The catalyst's ability to be reused multiple times without a significant loss of activity makes it an economically and environmentally attractive option for ester synthesis. mdpi.comresearchgate.net While not explicitly mentioning tert-butyl 4-methylbenzoate, the broad applicability to various carboxylic acids suggests its potential in this specific synthesis. mdpi.comdntb.gov.ua The iron oxide nanoparticles used in these catalysts typically have sizes in the range of 5–7 nm and are homogeneously dispersed on the support. mdpi.com
The following table shows the results of the esterification of 4-methylbenzoic acid with different alcohols using FeNP@SBA-15 as a catalyst. mdpi.com
| Entry | Alcohol | Time (h) | Yield (%) |
| 1 | Methanol | 1.5 | 96 |
| 2 | Ethanol (B145695) | 2 | 95 |
| 3 | n-Propanol | 3 | 92 |
| 4 | n-Butanol | 4 | 90 |
| 5 | Benzyl (B1604629) alcohol | 5 | 88 |
Sulfonated Heterogeneous Catalysts
The synthesis of tert-butyl esters, including tert-butyl 4-methylbenzoate, often benefits from the use of heterogeneous catalysts, which are prized for their ease of separation and potential for recyclability. Among these, sulfonated catalysts have demonstrated particular efficacy.
Solid acid catalysts such as mesoporous sulfonic silica (SBA-15-SO3H) are notable for their performance in esterification reactions. researchgate.net These materials provide a high surface area and accessible acidic sites, which are crucial for activating the reactants. For instance, macroporous sulfonic acid resins like Amberlyst-15 are effective in producing tert-butyl esters. smolecule.com Operating at temperatures between 40-80°C with catalyst loadings of 2-10 mol%, Amberlyst-15 can achieve conversions in the range of 70-90% with high selectivity. smolecule.com Furthermore, these resin-based catalysts can often be recycled multiple times with only a minimal decrease in activity. smolecule.com
More advanced systems include perfluorinated sulfonic resins, which can operate under exceptionally mild conditions (0-15°C). smolecule.com These catalysts exhibit very high activity, leading to conversions of 95-97% and selectivities exceeding 99% for the synthesis of tert-butyl esters. smolecule.com The reaction mechanism typically involves the acid-catalyzed addition of isobutene gas to the carboxylic acid. smolecule.com The robustness of these catalysts allows for recovery by simple filtration, followed by washing and reactivation for reuse in over ten cycles. smolecule.com Another approach involves using ZSM-5-SO3H, a sulfonated zeolite, although its effectiveness can be limited by steric hindrance; in some cases, sterically bulky alcohols like tert-butyl alcohol have shown no reaction. nih.gov
Photocatalysis and Light-Induced Systems
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions by using light to generate highly reactive intermediates. For transformations involving tert-butyl 4-methylbenzoate, photocatalytic systems, often involving acridinium (B8443388) salts and visible light, have been developed to perform specific chemical operations. rsc.orgnih.gov These methods leverage the energy from light to overcome activation barriers, facilitating reactions that might otherwise require harsh conditions.
Imide-Acridinium Salt Catalysis
One notable application of photocatalysis is the C-H oxygenation of alkyl arenes, such as the methyl group in tert-butyl 4-methylbenzoate. Research has demonstrated that an imide-acridinium salt can act as an effective photocatalyst for this transformation. rsc.org In a specific application, tert-butyl 4-methylbenzoate was converted to tert-butyl 4-formylbenzoate (B8722198). rsc.org The reaction proceeds with the imide-acridinium salt catalyst (10 mol%) in a solvent mixture of acetonitrile (B52724) and water. rsc.org This process highlights the ability of photocatalysis to selectively functionalize a C-H bond under controlled conditions. rsc.org
Blue LED Irradiation Effects
The energy source for these photocatalytic reactions is typically visible light, with blue light-emitting diodes (LEDs) being a common and efficient choice. rsc.orgd-nb.info Irradiation with blue LEDs (e.g., at 457 nm) is crucial for exciting the photocatalyst, initiating the electron transfer process that drives the reaction. rsc.org
In the imide-acridinium salt-catalyzed oxygenation of tert-butyl 4-methylbenzoate, the reaction mixture is irradiated with blue LEDs for 18 hours to achieve the desired product. rsc.org Control experiments confirm the necessity of light; in its absence, the reaction yield is significantly diminished or non-existent. d-nb.info Similarly, visible-light-mediated oxidative esterification reactions to produce other tert-butyl esters have shown a strong dependence on blue LED irradiation, which, in conjunction with a Lewis acid catalyst, significantly accelerates the esterification process. d-nb.info
| Substrate | Product | Catalyst | Light Source | Reaction Time | Yield |
|---|---|---|---|---|---|
| Tert-butyl 4-methylbenzoate | Tert-butyl 4-formylbenzoate | Imide-acridinium salt PC III (10 mol%) | Blue LED (457 nm) | 18 h | 65% |
Influence of Steric Hindrance on Catalytic Activity
Steric hindrance is a critical factor in the synthesis and reactions of tert-butyl 4-methylbenzoate. The bulky tert-butyl group can impede the approach of reactants to the catalytic active site, thereby slowing down or preventing the reaction. nih.govgoogle.com The synthesis of methyl p-tert-butylbenzoate, a closely related compound, is noted to be challenging specifically because of the significant steric hindrance presented by the tert-butyl group on the benzoic acid precursor. google.com
However, the impact of steric hindrance is highly dependent on the specific catalytic system employed. While some catalysts are strongly affected, others are designed to accommodate bulky substrates. For example, in the esterification of various benzoic acids, an iron-supported Zr/Ti solid acid catalyst showed that groups at the para-position, even those with large steric hindrance like a tert-butyl group, had little effect on the catalytic activity, achieving a high yield of 88.7% for the corresponding methyl ester. semanticscholar.org This suggests that the catalyst's structure provides sufficient space around the active sites to accommodate the bulky substituent. semanticscholar.org
Conversely, some catalytic processes show a clear sensitivity to steric effects. In acylation reactions using a ZSM-5-SO3H catalyst, sterically hindered alcohols such as tert-butyl alcohol were found to be unreactive. nih.gov In other reactions, such as the silver-catalyzed addition of carboxylic acids to bromoalkynes, meta-substituted reactants gave comparable yields to para-substituted ones, indicating that steric hindrance played a weak role in that particular process. sioc-journal.cn These findings underscore that while the steric bulk of the tert-butyl group is a significant chemical feature, its influence on reactivity can be mitigated through the rational design of the catalyst.
| Para-Substituent Group | Product | Catalyst | Yield |
|---|---|---|---|
| -CH₃ | Methyl p-methylbenzoate | Iron-supported Zr/Ti solid acid | 93.5% |
| -t-Bu | Methyl p-tert-butylbenzoate | 88.7% |
Nucleophilic Substitution Reactions
While the ester group of tert-butyl 4-methylbenzoate is generally resistant to nucleophilic acyl substitution due to steric hindrance, its derivatives, particularly halo-functionalized ones, are excellent substrates for nucleophilic substitution reactions. These reactions are pivotal for introducing new functional groups and building molecular complexity.
A key derivative in this context is tert-butyl 4-(bromomethyl)benzoate (B8499459). The bromomethyl group serves as a highly reactive site for SN2 reactions. This allows for the displacement of the bromide ion by a wide range of nucleophiles, making it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. For instance, amines, alkoxides, and other nucleophiles can be readily introduced at the benzylic position.
Similarly, tert-butyl 4-bromo-3-methylbenzoate can undergo nucleophilic aromatic substitution, where the bromine atom on the benzene (B151609) ring is replaced by nucleophiles such as hydroxide, alkoxide, or amine groups, although this typically requires more forcing conditions than benzylic substitution.
Table 1: Examples of Nucleophilic Substitution Sites on Tert-butyl 4-methylbenzoate Derivatives
| Derivative | Reactive Site | Typical Nucleophiles |
|---|---|---|
| tert-Butyl 4-(bromomethyl)benzoate | Bromomethyl group (-CH₂Br) | Amines, Alkoxides, Cyanide |
Carbonylation and Carboxylation Reactions
Carbonylation reactions represent a fundamental transformation for introducing a carbonyl group into organic molecules. acs.org While often used to synthesize esters, specific methodologies showcase the formation of tert-butyl 4-methylbenzoate via carbonylation. A notable example is the transition-metal-free alkoxycarbonylation of aryl halides. In a study by Lei and coworkers, tert-butyl 4-methylbenzoate was successfully synthesized from 4-iodotoluene (B166478) and carbon monoxide using a base-promoted radical pathway. acs.org
The reaction proceeds via the formation of an aryl radical from the aryl iodide, which then traps carbon monoxide to form an acyl radical. This intermediate is subsequently trapped by the tert-butoxide base to yield the final ester product. acs.org Under optimized conditions, a 75% yield of tert-butyl 4-methylbenzoate was achieved, demonstrating a practical, metal-free approach to its synthesis. acs.org
| Reactants | Reagents | Product | Yield | Reference |
| 4-Iodotoluene, CO | KOtBu, Benzene (solvent) | tert-Butyl 4-methylbenzoate | 75% | acs.org |
Hydrogenation Reactions
The hydrogenation of esters to alcohols is a significant industrial and laboratory process. The hydrogenation of tert-butyl 4-methylbenzoate to produce 4-methylbenzyl alcohol and tert-butanol is challenging due to the steric bulk of the tert-butyl group, which hinders the approach of the substrate to the catalyst's active site. scholaris.casemanticscholar.org
Despite these challenges, several catalytic systems have been developed that are effective for this transformation. Ruthenium-pincer complexes, in particular, have shown promise. For example, a ruthenium complex featuring a CNN-type pincer ligand demonstrated the ability to hydrogenate the sterically hindered tert-butyl benzoate to benzyl alcohol within two hours. researchgate.net The activity for this substrate was found to be even higher than for the less hindered methyl benzoate under the same conditions. researchgate.net
Other studies using different ruthenium complexes have also reported the successful, albeit sometimes slow, hydrogenation of tert-butyl esters. scholaris.caacs.org The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, are critical to achieving high conversion and yield. semanticscholar.orgacs.org For instance, one system achieved a 99% conversion of ethyl benzoate in just four hours at 115°C, while the more sterically demanding tert-butyl acetate only reached 10.5% conversion after 24 hours under the same conditions. acs.org
Table 2: Comparison of Catalytic Hydrogenation of Benzoate Esters
| Substrate | Catalyst System | Conditions | Outcome | Reference |
|---|---|---|---|---|
| tert-Butyl benzoate | Cationic Ru(II)-CNN pincer complex | 5 bar H₂, 110 °C | Complete conversion to benzyl alcohol in 2h | researchgate.net |
| Methyl benzoate | Cationic Ru(II)-CNN pincer complex | 5 bar H₂, 110 °C | Slower conversion than tert-butyl benzoate | researchgate.net |
Cross-Dehydrogenative Coupling Reactions
Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical strategy for forming chemical bonds by activating two different C-H bonds. thieme-connect.de While the direct use of tert-butyl 4-methylbenzoate as a substrate in CDC reactions is not extensively documented in the reviewed literature, related compounds and reagents highlight the potential pathways for its functionalization.
A common strategy in CDC involves the use of a peroxide, such as tert-butyl peroxybenzoate (TBPB), as a radical initiator and oxidant. nih.gov For example, TBPB has been used to promote the regioselective C-3 acylation of 2H-indazoles with aldehydes in a free-radical-mediated process. nih.gov This indicates that the benzoate moiety can participate in radical reactions.
Theoretically, the C(sp³)–H bonds of the methyl group on tert-butyl 4-methylbenzoate could be susceptible to CDC reactions. Such a reaction would involve the generation of a benzyl radical at the 4-position, which could then couple with a suitable partner, such as an arene or another C-H bond-containing molecule, under oxidative conditions. This would provide a direct route to more complex derivatives without the need for pre-functionalization. beilstein-journals.org
Derivatization for Advanced Chemical Entities
Tert-butyl 4-methylbenzoate is a valuable starting material for the synthesis of more complex molecules, including key pharmaceutical intermediates and ligands for coordination chemistry. google.com
The functionalization of the para-methyl group is a common strategy for derivatization. The synthesis of tert-butyl 4-chloromethylbenzoate can be achieved from 4-methylbenzoic acid through a two-step process involving the chlorination of the methyl group followed by esterification with potassium tert-butoxide. google.com A more direct route would involve the radical chlorination of tert-butyl 4-methylbenzoate itself.
The resulting tert-butyl 4-(chloromethyl)benzoate or its bromo-analogue is a versatile intermediate. google.com The reactive chloromethyl group can be readily converted to an aminomethyl group via nucleophilic substitution with an amine source. The resulting tert-butyl 4-(aminomethyl)benzoate is an important building block in medicinal chemistry. chemicalbook.comgoogle.comsigmaaldrich.com Various methods have been developed for its synthesis, often starting from precursors like methyl 4-cyanobenzoate (B1228447) followed by catalytic hydrogenation. google.com
Table 3: Key Derivatives of Tert-butyl 4-methylbenzoate
| Derivative Name | CAS Number | Molecular Formula | Use |
|---|---|---|---|
| tert-Butyl 4-(chloromethyl)benzoate | 107045-28-3 | C₁₂H₁₅ClO₂ | Intermediate for antitumor drugs |
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are widely used as ligands in coordination chemistry and as intermediates in organic synthesis. researchgate.netrdd.edu.iq Derivatives of tert-butyl 4-methylbenzoate, particularly those containing an amine functionality, are excellent precursors for the synthesis of complex Schiff bases.
For instance, tert-butyl 4-(aminomethyl)benzoate can undergo condensation with a variety of aldehydes and ketones to form the corresponding Schiff base. This reaction involves the nucleophilic attack of the primary amine onto the carbonyl carbon, followed by dehydration to yield the imine. This approach allows for the incorporation of the tert-butyl benzoate moiety into larger, more complex ligand architectures. mdpi.com Research has demonstrated the synthesis of novel Schiff bases by reacting various amino compounds with aldehydes, such as 4,6-di-tert-butyl-1,2-dihydroxybenzaldehyde, to create structurally diverse molecules with potential applications in materials science and catalysis. mdpi.comnih.gov
Structure-Reactivity Relationships and Substituent Effects
The reactivity of the ester functional group in tert-butyl 4-methylbenzoate is significantly influenced by the electronic properties of substituents attached to the aromatic ring. The interplay between the ester group and these substituents dictates the molecule's susceptibility to chemical transformations. These influences are primarily transmitted through two distinct electronic mechanisms: inductive effects and resonance effects. ucsb.eduucalgary.ca
Inductive Effect: This effect involves the polarization of sigma (σ) bonds due to the electronegativity difference between atoms. It is transmitted through the molecular framework, weakening with distance. ucsb.edu Electron-withdrawing groups pull electron density away from the reaction center, while electron-donating groups push electron density towards it. ucsb.eduucalgary.ca
Resonance Effect: This effect involves the delocalization of pi (π) electrons across the conjugated system of the aromatic ring and the substituent. ucsb.edu It can lead to a more profound redistribution of electron density compared to the inductive effect and is key to understanding the behavior of substituents with lone pairs or π bonds. libretexts.org
A quantitative method for evaluating these electronic influences in meta- and para-substituted benzene derivatives is the Hammett equation. wikipedia.orglibretexts.org This linear free-energy relationship correlates reaction rates and equilibrium constants for a wide range of reactions. The equation is given by:
log(k/k₀) = σρ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted (reference) reactant.
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent and quantifies its electronic effect. wikipedia.org
ρ (rho) is the reaction constant , which is specific to a given reaction and describes its sensitivity to the electronic effects of substituents. wikipedia.org
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. wikipedia.org
Impact of Para Substituents on Reactivity and Selectivity
In the context of tert-butyl 4-methylbenzoate, the substituent of interest is the methyl group located at the para-position relative to the tert-butoxycarbonyl group. The electronic nature of any substituent at this position directly modulates the electrophilicity of the carbonyl carbon, which is the primary site of attack in many reactions, such as alkaline hydrolysis.
Effect of Electron-Withdrawing Groups (EWGs)
When an electron-withdrawing group (e.g., nitro, cyano, or trifluoromethyl) is present at the para-position of a benzoate ester, it enhances the reactivity of the ester towards nucleophilic attack. libretexts.orgnih.gov EWGs pull electron density from the benzene ring through inductive and/or resonance effects. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles. Furthermore, EWGs help to stabilize the negative charge that develops in the tetrahedral intermediate formed during reactions like base-catalyzed hydrolysis. wikipedia.orgumich.edu Studies on the alkaline hydrolysis of substituted benzoates consistently show that para-EWG substituents lead to a significant increase in the reaction rate. libretexts.orgrsc.orgresearchgate.net For the alkaline hydrolysis of phenyl esters of para-substituted benzoic acids, the reaction constant (ρ) was found to be +2.44, confirming that the reaction is highly sensitive to and accelerated by electron-withdrawing substituents. researchgate.net
Effect of Electron-Donating Groups (EDGs)
Conversely, an electron-donating group (e.g., methyl, methoxy, or amino) at the para-position decreases the ester's reactivity towards nucleophiles. libretexts.org EDGs push electron density into the aromatic ring via inductive or resonance effects. libretexts.orgstackexchange.com This increased electron density on the ring is relayed to the carbonyl group, reducing the partial positive charge on the carbonyl carbon. This makes the ester less electrophilic and slows down the rate of nucleophilic attack. The 4-methyl group in tert-butyl 4-methylbenzoate is a weak electron-donating group. rsc.orgdeepdyve.com Consequently, it slightly deactivates the ester group towards nucleophilic reactions like hydrolysis when compared to unsubstituted tert-butyl benzoate. Research on the hydrolysis of methyl benzoates showed that a 4-methyl substituent decreases the relative rate of hydrolysis compared to the parent compound. rsc.orgdeepdyve.com
The following interactive table provides the Hammett substituent constants (σp) for various para substituents, illustrating their electronic effect. A positive σp value indicates an electron-withdrawing character, while a negative value indicates an electron-donating character. This constant is a key predictor of how a given substituent will affect the reactivity of the ester.
| Substituent (Para) | Hammett Constant (σp) | Electronic Effect | Predicted Impact on Hydrolysis Rate |
| -NO₂ | 0.78 | Strongly Electron-Withdrawing | Strong Acceleration |
| -CN | 0.66 | Strongly Electron-Withdrawing | Strong Acceleration |
| -CF₃ | 0.54 | Strongly Electron-Withdrawing | Strong Acceleration |
| -Cl | 0.23 | Weakly Electron-Withdrawing | Moderate Acceleration |
| -H | 0.00 | Reference (Neutral) | Baseline |
| -CH₃ | -0.17 | Weakly Electron-Donating | Slight Deceleration |
| -OCH₃ | -0.27 | Strongly Electron-Donating | Moderate Deceleration |
| -N(CH₃)₂ | -0.83 | Very Strongly Electron-Donating | Strong Deceleration |
Data sourced from established chemical literature and databases on physical organic chemistry.
The table below presents research findings on the relative rates of alkaline hydrolysis for para-substituted methyl benzoates, which serves as a good model to illustrate the principles applicable to tert-butyl benzoates.
| Compound | Para Substituent | Relative Rate of Hydrolysis (at 40°C) |
| Methyl 4-nitrobenzoate | -NO₂ | 71 |
| Methyl benzoate | -H | 1.0 |
| Methyl 4-methylbenzoate | -CH₃ | 0.51 |
Data derived from studies on the alkaline hydrolysis of alkyl benzoates. rsc.orgdeepdyve.com
These data clearly demonstrate that an electron-withdrawing nitro group at the para-position increases the hydrolysis rate by a factor of 71, whereas an electron-donating methyl group halves the reaction rate compared to the unsubstituted ester. rsc.orgdeepdyve.com This aligns perfectly with the predictions made based on the electronic effects of the substituents.
Advanced Spectroscopic and Structural Elucidation of Tert Butyl 4 Methylbenzoate and Derivatives
X-ray Diffraction Studies
While a specific single-crystal X-ray diffraction study for tert-butyl 4-methylbenzoate was not found in the reviewed literature, extensive crystallographic analyses have been performed on its derivatives. These studies offer valuable insights into the probable structural characteristics, including molecular conformation, disorder phenomena, and intermolecular packing, that would be anticipated for tert-butyl 4-methylbenzoate.
The analysis of derivatives provides a template for understanding the core structural features. For instance, the crystal structure of methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate, a related compound, was determined to be in the monoclinic system with the space group P21/n. researchgate.netexlibrisgroup.com Such determinations are fundamental, as the crystal system and space group define the symmetry and repeating unit (unit cell) of the crystalline solid.
In another example, 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate crystallizes in the triclinic system. nih.govresearchgate.net The bond lengths and angles within these structures are generally found to be within expected ranges, providing a baseline for the geometry of the benzoate (B1203000) moiety. researchgate.net The study of these analogs suggests that the tert-butyl and 4-methylbenzoate groups would adopt specific conformations to minimize steric hindrance.
A common feature in the crystal structures of compounds containing tert-butyl groups is rotational disorder. In the crystal structure of 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate, the three methyl groups of the tert-butyl substituent exhibit rotational disorder, meaning they occupy multiple positions within the crystal lattice. researchgate.net This disorder is refined with specific site-occupation factors for each position. researchgate.net
The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. In the solid state of benzoate derivatives, several key interactions are consistently observed.
C-H···O Hydrogen Bonds: These interactions are prevalent. For example, in the crystal structure of 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate, intermolecular C-H···O interactions link molecules into centrosymmetric dimers. researchgate.net
C-H···π Interactions: These interactions, where a C-H bond points towards the face of an aromatic ring, also play a crucial role in stabilizing the crystal lattice. The dimeric aggregates formed by C-H···O bonds are further connected by C-H···π interactions in the chromenyl derivative. researchgate.net
The presence and geometry of these non-covalent bonds are fundamental to the stability and physical properties of the crystalline material.
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FT-IR spectrum of tert-butyl 4-methylbenzoate displays several key absorption bands that confirm its structure.
The spectrum is characterized by strong absorptions corresponding to the C=O stretching of the ester group, C-O stretching, and vibrations associated with the aromatic ring and the aliphatic groups.
Table 1: FT-IR Spectral Data for Tert-butyl 4-methylbenzoate
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 2977 | C-H stretch (aliphatic, tert-butyl) |
| 2930 | C-H stretch (aliphatic, methyl) |
| 1708 | C=O stretch (ester carbonyl) |
| 1611 | C=C stretch (aromatic ring) |
| 1578 | C=C stretch (aromatic ring) |
| 1508 | C=C stretch (aromatic ring) |
| 1475, 1457 | C-H bend (aliphatic) |
| 1392, 1367 | C-H bend (tert-butyl, characteristic doublet) |
| 1286, 1255 | C-O stretch (ester) |
| 1185, 1163, 1106 | C-O and C-C stretch |
| 850 | C-H bend (aromatic, para-disubstituted) |
| 753 | C-H bend (aromatic) |
Data sourced from a supporting information document by the Royal Society of Chemistry. nih.gov
The strong band at 1708 cm⁻¹ is indicative of the ester carbonyl group. The bands in the 2977-2930 cm⁻¹ region correspond to the C-H stretching of the tert-butyl and methyl groups. The characteristic doublet around 1392 and 1367 cm⁻¹ is a hallmark of the tert-butyl group. Aromatic C=C stretching vibrations are observed at 1611, 1578, and 1508 cm⁻¹. The strong bands at 1286 and 1106 cm⁻¹ are assigned to the C-O stretching vibrations of the ester linkage. Finally, the absorption at 850 cm⁻¹ suggests the para-substitution pattern on the benzene (B151609) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of tert-butyl 4-methylbenzoate in solution by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
The ¹H and ¹³C NMR spectra of tert-butyl 4-methylbenzoate show distinct signals that can be unambiguously assigned to the different nuclei in the molecule. The spectra are typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃). exlibrisgroup.com
¹H NMR Spectrum: The proton NMR spectrum is relatively simple and highly symmetric, consistent with a para-substituted benzene ring.
Table 2: ¹H NMR Chemical Shift Data for Tert-butyl 4-methylbenzoate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 7.87 | Doublet | 2H | Aromatic (H-2, H-6) | 8.2 |
| 7.21 | Doublet | 2H | Aromatic (H-3, H-5) | 8.0 |
| 2.40 | Singlet | 3H | Methyl (-CH₃) | - |
| 1.59 | Singlet | 9H | Tert-butyl (-C(CH₃)₃) | - |
Data recorded in CDCl₃ at 400 MHz. exlibrisgroup.com
The downfield region shows two doublets at 7.87 and 7.21 ppm, characteristic of a 1,4-disubstituted (para) aromatic ring. The protons ortho to the electron-withdrawing ester group (H-2, H-6) are deshielded and appear further downfield compared to the protons ortho to the electron-donating methyl group (H-3, H-5). The methyl group protons appear as a sharp singlet at 2.40 ppm. The nine equivalent protons of the tert-butyl group give rise to a strong singlet at 1.59 ppm.
¹³C NMR Spectrum: The carbon NMR spectrum provides further confirmation of the structure, with distinct signals for each unique carbon atom.
Table 3: ¹³C NMR Chemical Shift Data for Tert-butyl 4-methylbenzoate
| Chemical Shift (δ, ppm) | Assignment |
| 165.9 | Ester Carbonyl (C=O) |
| 142.9 | Aromatic (C-4) |
| 129.4 | Aromatic (C-2, C-6) |
| 129.3 | Aromatic (C-1) |
| 128.9 | Aromatic (C-3, C-5) |
| 80.7 | Quaternary Carbon (-OC(CH₃)₃) |
| 28.2 | Tert-butyl Carbons (-C(CH₃)₃) |
| 21.6 | Methyl Carbon (-CH₃) |
Data recorded in CDCl₃ at 101 MHz. exlibrisgroup.com
The ester carbonyl carbon is the most deshielded, appearing at 165.9 ppm. The aromatic carbons show four distinct signals, consistent with the para-substitution pattern. The quaternary carbon of the tert-butyl group attached to the oxygen appears at 80.7 ppm, while the methyl carbons of the tert-butyl group are observed at 28.2 ppm. The carbon of the methyl group attached to the aromatic ring resonates at 21.6 ppm.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying conjugated systems, such as the aromatic ring present in tert-butyl 4-methylbenzoate. The absorption of UV-Vis radiation by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the electronic structure of the molecule. For tert-butyl 4-methylbenzoate, the principal chromophore is the substituted benzene ring, which gives rise to distinct absorption bands in the UV region.
Intramolecular Electronic Transitions
The UV spectrum of tert-butyl 4-methylbenzoate is dominated by electronic transitions within the p-electron system of the benzene ring. The ester and methyl group substituents on the aromatic ring influence the energy levels of the molecular orbitals and, consequently, the absorption maxima (λ_max) of these transitions.
The primary transitions observed are of the π → π* type, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic compounds typically exhibit two main π → π* absorption bands:
The E2-band: An intense absorption band typically occurring at shorter wavelengths (around 200-240 nm). This band arises from an electronic transition to a higher energy excited state.
The B-band: A band of lower intensity found at longer wavelengths (around 250-290 nm). This absorption is characterized by its fine vibrational structure, which can sometimes be obscured by the solvent or other molecular features.
In derivatives of benzoic acid, the carbonyl group's n → π* transition is often obscured by the much more intense π → π* bands of the benzene ring. The specific absorption maxima for tert-butyl 4-methylbenzoate are influenced by the electronic effects of the para-substituted methyl and tert-butyl ester groups. Kinetic UV-VIS absorption data can be obtained following laser flash photolysis to study the transient species formed. nih.gov
Table 1: Typical UV-Vis Absorption Data for Aromatic Esters
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Description |
|---|---|---|---|
| π → π* (E2-band) | 220 - 250 | High | Intense absorption from the conjugated aromatic system. |
Mass Spectrometry (High-Resolution Mass Spectrometry, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. rsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. dtic.mil
For tert-butyl 4-methylbenzoate (C12H16O2), the exact mass can be calculated and compared to the experimentally determined value to confirm its identity. The calculated monoisotopic mass is 192.115029749 Da. nih.gov
Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•), which is the intact molecule with one electron removed. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The fragmentation pattern is predictable and provides significant structural information.
Key expected fragments for tert-butyl 4-methylbenzoate include:
Molecular Ion (M+•): A peak at m/z = 192, corresponding to the intact radical cation [C12H16O2]+•. rsc.org
Loss of a tert-butyl group: Cleavage of the ester's C-O bond can lead to the loss of a tert-butyl radical, resulting in a prominent peak for the 4-methylbenzoyl cation at m/z = 119.
Formation of the tert-butyl cation: A very common and stable fragment for compounds containing a tert-butyl group is the tert-butyl cation, [C(CH3)3]+, which gives a strong signal at m/z = 57. uni-saarland.de
Loss of isobutylene (B52900): A characteristic rearrangement can lead to the elimination of a neutral isobutylene molecule (C4H8) and the formation of the 4-methylbenzoic acid radical cation, with a peak at m/z = 136.
Table 2: High-Resolution Mass Spectrometry Data for Tert-butyl 4-methylbenzoate
| m/z (Experimental) | Ion Formula | Calculated Mass (Da) | Fragmentation Pathway |
|---|---|---|---|
| 192.1150 | [C12H16O2]+• | 192.11503 | Molecular Ion (M+•) |
| 136.0524 | [C8H8O2]+• | 136.05243 | M+• - C4H8 (Loss of isobutylene) |
| 119.0497 | [C8H7O]+ | 119.04969 | M+• - •OC(CH3)3 |
Chromatographic Techniques for Purity and Yield Determination (e.g., Gas Chromatography-Flame Ionization Detector, GC-FID)
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. When coupled with a Flame Ionization Detector (FID), it becomes a robust method for quantifying the purity of a substance and determining the yield of a chemical reaction. nih.gov The FID is highly sensitive to hydrocarbons and exhibits a wide linear response range, making it ideal for this purpose. chromatographyonline.com
In a typical GC-FID analysis of tert-butyl 4-methylbenzoate, a sample is injected into a heated port, where it vaporizes. A carrier gas (e.g., helium or hydrogen) transports the vaporized sample onto a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with each component of the mixture, leading to their separation based on boiling point and polarity. As each separated component elutes from the column, it is burned in a hydrogen-air flame in the detector. chromatographyonline.com This combustion produces ions, generating an electrical current that is proportional to the amount of the compound being eluted.
The result is a chromatogram, a plot of detector response versus retention time. The area under each peak is proportional to the concentration of that component in the sample. By comparing the peak area of tert-butyl 4-methylbenzoate to the total area of all peaks (including impurities, starting materials, and byproducts), its purity can be calculated. kelid1.ir The yield of a synthesis reaction can be determined by analyzing the crude reaction mixture with an internal standard of a known concentration.
Table 3: Typical GC-FID Operating Conditions for Analysis of Benzoate Esters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm, FFAP or similar | Separation of volatile organic compounds. nih.gov |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial temp 50-100°C, ramp to 250-280°C | Temperature gradient to separate compounds with different boiling points. nih.gov |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. |
| Detector Temp. | 280 - 300 °C | Prevents condensation of eluted compounds. chromatographyonline.com |
| Hydrogen Flow | 30 - 40 mL/min | Fuel for the flame. chromatographyonline.com |
| Air Flow | 300 - 400 mL/min | Oxidant for the flame. chromatographyonline.com |
Table 4: List of Chemical Compounds
| Compound Name | Molecular Formula | Role in Article |
|---|---|---|
| Tert-butyl 4-methylbenzoate | C12H16O2 | Primary subject of the article |
| 4-methylbenzoic acid | C8H8O2 | Potential fragment in mass spectrometry |
| Isobutylene | C4H8 | Neutral loss fragment in mass spectrometry |
| Helium | He | Carrier gas in Gas Chromatography |
| Hydrogen | H2 | Carrier gas and fuel gas in GC-FID |
| 4-tert-butyl-4'-methoxydibenzoylmethane | C21H24O3 | Related compound for UV-Vis discussion nih.gov |
| Methyl tert-butyl ether (MTBE) | C5H12O | Related compound for GC-FID discussion nih.govkelid1.ir |
Computational Chemistry and Theoretical Studies on Tert Butyl 4 Methylbenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. aps.org By calculating the electron density, DFT methods can determine the ground-state energy of the molecule, its optimized geometry, and a host of other properties. researchgate.net For tert-butyl 4-methylbenzoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a fundamental understanding of its molecular properties. researchgate.net
Electronic structure analysis via DFT reveals the distribution of electrons within the tert-butyl 4-methylbenzoate molecule. This analysis includes the calculation of molecular orbital energies and the visualization of electron density surfaces. The optimized molecular structure shows the geometric arrangement of atoms that corresponds to the lowest energy state. researchgate.net Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined and can be compared with experimental data from techniques like X-ray crystallography. researchgate.net The calculations would also determine the distribution of atomic charges (e.g., Mulliken or Hirshfeld charges), indicating how electron density is shared across the atoms, which is crucial for understanding the molecule's polarity and reactive sites. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity and kinetic stability. researchgate.net
HOMO: Represents the ability of a molecule to donate electrons. In tert-butyl 4-methylbenzoate, the HOMO is expected to be localized primarily on the electron-rich p-toluate (B1214165) moiety, specifically the benzene (B151609) ring and the carboxylate oxygen atoms.
LUMO: Represents the ability of a molecule to accept electrons. The LUMO is typically centered on the carbonyl carbon and the aromatic ring, indicating these are the most likely sites for nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a significant indicator of chemical reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
The table below illustrates the type of data obtained from an FMO analysis.
| Parameter | Description | Predicted Significance for Tert-butyl 4-methylbenzoate |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |
| ΔE (LUMO-HOMO) | Energy gap between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov
For tert-butyl 4-methylbenzoate, an MESP map would show:
Negative Potential (Red/Yellow): Regions of high electron density, which are attractive to electrophiles. These are expected around the carbonyl oxygen atom due to the presence of lone pairs, making it a primary site for protonation and hydrogen bonding. researchgate.netresearchgate.net
Positive Potential (Blue): Regions of low electron density or high nuclear charge, which are susceptible to nucleophilic attack. These would be located around the hydrogen atoms of the methyl and tert-butyl groups. researchgate.net
Neutral Regions (Green): Areas with balanced electrostatic potential, typically the carbon framework of the aromatic ring and the tert-butyl group.
The MESP analysis provides a visual confirmation of the molecule's reactivity patterns, aligning with predictions from FMO theory. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.org By partitioning the crystal electron density into molecular fragments, it generates a unique surface for each molecule. rsc.org The analysis of these surfaces and the corresponding 2D fingerprint plots reveal the nature and relative importance of different intermolecular contacts that stabilize the crystal structure. nih.gov
For a molecular crystal of tert-butyl 4-methylbenzoate, the analysis would quantify the contributions of various interactions:
H···H Contacts: Typically the most abundant interactions in organic molecules, arising from contacts between hydrogen atoms on adjacent molecules. These would be expected to comprise the largest percentage of the Hirshfeld surface area. nih.gov
C···H/H···C Contacts: These represent interactions between carbon and hydrogen atoms and are significant in the packing of aromatic and aliphatic groups. nih.gov
O···H/H···O Contacts: These correspond to weak C-H···O hydrogen bonds, which, while not as strong as traditional hydrogen bonds, play a crucial role in directing the crystal packing arrangement. scirp.org
The 2D fingerprint plot provides a summary of these interactions, where different types of contacts are represented by distinct patterns. The table below shows a typical breakdown of intermolecular contact contributions derived from a Hirshfeld analysis.
| Interaction Type | Typical Contribution (%) | Significance in Crystal Packing |
| H···H | 60 - 70% | Major contribution due to the abundance of hydrogen atoms. nih.gov |
| C···H / H···C | 10 - 20% | Important for the packing of aromatic and tert-butyl groups. nih.gov |
| O···H / H···O | 5 - 10% | Indicate the presence of weak hydrogen bonds involving the carbonyl oxygen. |
| C···C | 3 - 5% | May indicate π-π stacking interactions between aromatic rings. |
| Other | < 5% | Minor contributions from other atom-atom contacts. |
Modeling of Reaction Pathways and Transition States
Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. acs.org
For tert-butyl 4-methylbenzoate, computational studies can model its formation and subsequent reactions. For example, the transition-metal-free alkoxycarbonylation of aryl halides to synthesize tert-butyl benzoates can be investigated. acs.orglookchem.com DFT calculations can be used to explore proposed mechanisms, such as those involving a base-promoted homolytic aromatic substitution (HAS), by calculating the energies of key intermediates like aryl radicals and the transition states for their formation and subsequent reactions. acs.org
Similarly, the hydrolysis of tert-butyl 4-methylbenzoate can be modeled. The base-catalyzed hydrolysis of esters typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov Computational modeling can map the energy profile of this reaction, identifying the tetrahedral intermediate and the transition state for its formation, which is often the rate-determining step. epa.gov The calculated activation energy (the energy difference between the reactants and the transition state) can be correlated with experimental reaction rates. acs.org
| Reaction Coordinate Species | Description | Calculated Property |
| Reactants | Starting materials (e.g., Ester + OH⁻) | Optimized Geometry, Ground State Energy |
| Transition State (TS) | Highest energy point on the reaction path | Geometry, Energy, Vibrational Frequencies (one imaginary frequency) |
| Intermediate | A local minimum on the reaction path (e.g., Tetrahedral intermediate) | Optimized Geometry, Energy |
| Products | Final materials (e.g., Carboxylate + Alcohol) | Optimized Geometry, Ground State Energy |
| Activation Energy (ΔE‡) | Energy(TS) - Energy(Reactants) | Predicts the reaction rate. |
Prediction of Reactivity and Selectivity
Computational chemistry provides a framework for the a priori prediction of chemical reactivity and selectivity, guiding synthetic efforts. nih.govtandfonline.com By integrating insights from the analyses described above, a comprehensive picture of the chemical behavior of tert-butyl 4-methylbenzoate can be formed.
Selectivity Prediction: In reactions with multiple possible outcomes, computational modeling can predict which product is more likely to form. For instance, in the case of a molecule with multiple electrophilic sites, the relative activation energies for nucleophilic attack at each site can be calculated. The pathway with the lower activation barrier will be the kinetically favored one. nih.gov For tert-butyl 4-methylbenzoate, this could apply to predicting the competition between nucleophilic attack at the carbonyl carbon versus substitution on the aromatic ring under specific conditions.
Application of Computational Models in Catalyst Design
Computational chemistry and theoretical studies have become indispensable tools for understanding reaction mechanisms and designing novel, efficient catalysts for a wide array of chemical transformations. rsc.org These models, particularly those based on Density Functional Theory (DFT), allow researchers to investigate reaction pathways, predict transition state energies, and calculate key molecular properties that govern catalyst activity and selectivity. rsc.orgacs.org By simulating the interactions between reactants, catalysts, and intermediates at the atomic level, computational approaches can significantly reduce the experimental costs and time associated with catalyst development. rsc.org
Despite the broad applicability of these computational methods in catalysis, a specific and detailed body of research applying these models to the design of catalysts expressly for the synthesis of tert-butyl 4-methylbenzoate is not extensively documented in publicly available scientific literature. The synthesis of this ester, typically achieved through methods like the esterification of 4-methylbenzoic acid with tert-butanol (B103910) or isobutylene (B52900), involves catalysts, but dedicated studies on the in silico design and optimization of these catalysts are not prominent.
General principles of catalyst design often involve computational screening of potential catalyst candidates. For instance, in palladium-catalyzed reactions, quantum chemical descriptors such as Natural Population Analysis (NPA) charges can be calculated to establish a relationship between the electronic properties of the catalyst and its activity. acs.org It has been shown that a more negative partial charge on the palladium center can correlate with higher catalytic conversion. acs.org Such principles could theoretically be applied to reactions involving tert-butyl 4-methylbenzoate; however, specific research findings, including detailed mechanistic pathways and corresponding energy profiles derived from computational models for its synthesis, are not available.
While research exists on the catalytic synthesis of various benzoates and the general application of computational models in catalyst design, the direct intersection of these fields focusing on tert-butyl 4-methylbenzoate is not a well-documented area of study. Therefore, no specific data tables or detailed research findings on the computational design of catalysts for this particular compound can be presented.
Applications of Tert Butyl 4 Methylbenzoate As a Synthetic Intermediate
Precursor in Pharmaceutical Synthesis
The compound is a recognized synthetic intermediate in the pharmaceutical industry. guidechem.comacs.orggoogle.com It provides a foundational structure that can be modified through various chemical reactions to produce complex drug molecules. acs.orgnih.gov
Intermediates for Antitumor Agents
While direct synthesis of commercial antitumor drugs from tert-butyl 4-methylbenzoate is not extensively documented in publicly available literature, its structural motif is relevant in the development of potential therapeutic agents. For instance, derivatives of the core structure, such as certain 1,2,4-triazine-5-one compounds, have been synthesized and evaluated for their antitumor properties. The synthesis of these more complex heterocyclic systems often involves multi-step processes where a molecule with a similar benzoate (B1203000) structure might be a starting point.
Building Blocks for Complex Drug Molecules
Tert-butyl 4-methylbenzoate serves as a valuable building block for increasing molecular complexity in the synthesis of new chemical entities. acs.orgnih.gov A key application is in palladium-catalyzed C-H functionalization reactions. acs.orgnih.gov This modern synthetic technique allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, providing an efficient way to elaborate on the basic structure of the benzoate.
In one documented example, tert-butyl 4-methylbenzoate was used as the starting material in a sequential C-H functionalization route. acs.orgnih.gov The process involved an initial ligand-promoted C-H olefination, followed by hydrogenation and deprotection of the tert-butyl ester to yield a more complex carboxylic acid, demonstrating its utility in building up molecular architecture. acs.orgnih.gov Furthermore, the synthesis of 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives, a class of compounds with therapeutic potential, has been described starting from 4-methylbenzoic acid, which is then converted to tert-butyl 4-methylbenzoate as an intermediate step. google.com
Role in Agrochemical Synthesis
Tert-butyl 4-methylbenzoate is cited as a useful intermediate in the synthesis of agrochemicals. guidechem.com The p-toluate (B1214165) structure is a component of certain active compounds in this field. For example, a patent describes the synthesis of pyrazole (B372694) oxime derivatives with insecticidal and acaricidal properties. google.com In this process, tert-butyl 4-methylbenzoate is used as a starting material to synthesize tert-butyl 4-(bromomethyl)benzoate (B8499459), a key intermediate that is further reacted to produce the final active ingredient. google.com This highlights the compound's role in creating the backbone of complex agrochemical molecules.
Materials Science Applications
In the field of materials science, tert-butyl 4-methylbenzoate serves as a precursor for specialized chemicals used in polymer applications.
Cross-Linking Agent in Polymer Modification
While not a cross-linking agent itself, tert-butyl 4-methylbenzoate is a precursor to molecules that can be used in polymer chemistry. There is no direct evidence of it being used as a cross-linking agent, which typically forms chemical bonds between polymer chains to improve their properties. google.com
Fine Chemical Synthesis
One of the most significant applications of tert-butyl 4-methylbenzoate is in the synthesis of other high-value, or "fine," chemicals. acs.org A prominent example is its use as a precursor to Avobenzone, a widely used UV filter in sunscreens and other personal care products.
The synthesis of Avobenzone from a related compound, methyl 4-tert-butylbenzoate, proceeds via a Claisen condensation reaction with 4-methoxyacetophenone. This reaction underscores the importance of benzoate esters in producing commercially significant organic compounds.
Data Tables
Table 1: Synthesis of Tert-butyl 4-(bromomethyl)benzoate for Agrochemicals
| Reactants | Reagents | Product | Application of Product | Reference |
| Tert-butyl 4-methylbenzoate | Bromine, Benzoyl peroxide, Sodium carbonate | Tert-butyl 4-(bromomethyl)benzoate | Intermediate for Pyrazole oxime derivatives (insecticides) | google.com |
Process Development and Green Chemistry Considerations
Optimization of Reaction Conditions and Parameters
The synthesis of tert-butyl 4-methylbenzoate, a key intermediate in various chemical industries, has been the subject of extensive optimization studies. Researchers have focused on fine-tuning reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key areas of investigation include the choice of solvent, catalyst loading, and the effects of temperature and pressure.
Solvent Screening and Optimization
The selection of an appropriate solvent is critical in the synthesis of tert-butyl 4-methylbenzoate as it can significantly influence reaction rates and product yields. Anhydrous solvents like dichloromethane (B109758) and toluene (B28343) are often employed to minimize hydrolysis, a competing reaction that can reduce the efficiency of the esterification process. In some synthetic protocols, tert-butyl acetate (B1210297) itself can serve as both a reactant and a solvent.
Studies have explored a range of solvents to identify the most effective medium for the reaction. For instance, in the sulfuryl fluoride (B91410) (SO2F2) mediated dehydrative coupling of 4-methylbenzoic acid with tert-butanol (B103910), both highly polar protic ethanol (B145695) and low-polar aprotic 1,2-dichloroethane (B1671644) (DCE) provided high yields of 96% and 94%, respectively. thieme-connect.com Considering that not all alcohol substrates are liquid at room temperature, DCE was chosen for further investigations in that particular study. thieme-connect.com In another approach involving the photocatalyzed oxidation of toluene derivatives, a solvent screening revealed that a mixture of acetonitrile (B52724) and water (99:1) provided the highest yield of the desired product. rsc.org
The following table summarizes the effect of different solvents on the yield of tert-butyl 4-methylbenzoate in a specific photocatalytic oxidation reaction.
Table 1: Solvent Screening for the Photocatalytic Oxidation to Tert-butyl 4-methylbenzoate
| Solvent | Yield (%) |
|---|---|
| MeCN/H₂O (99:1) | 96 |
| MeCN | 85 |
| Acetone | 78 |
| Dichloromethane (DCM) | 65 |
| Tetrahydrofuran (B95107) (THF) | 55 |
Conditions: All reactions were performed on a 0.1 mmol scale with a specific photocatalyst (10 mol%) under air for 18 hours. Yields were determined by GC-FID. rsc.org
Catalyst Loading and Concentration Effects
Optimization studies have been conducted to determine the ideal catalyst concentration for specific synthetic methods. For example, in a photocatalytic oxidation reaction to produce tert-butyl 4-formylbenzoate (B8722198) from tert-butyl 4-methylbenzoate, catalyst loading was varied to find the optimal amount. rsc.org The results indicated that a catalyst loading of 8 mol% gave the highest yield. rsc.org
Table 2: Optimization of Catalyst Loading
| Entry | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|
| 1 | 9 | 90 |
| 2 | 8 | 96 |
| 3 | 7 | 91 |
| 4 | 6 | 78 |
| 5 | 5 | 73 |
Conditions: All reactions were performed on a 0.1 mmol scale. The vials were irradiated with blue LEDs for 18 h. Yields were determined by GC-FID with n-hexadecane as an internal standard. rsc.org
Increasing the concentration of reactants can sometimes favor the desired reaction; however, in some cases, it can lead to reduced conversion and the formation of byproducts. acs.org
Temperature and Pressure Optimization
Temperature and pressure are fundamental parameters that are optimized to balance reaction rate, yield, and energy consumption. For the esterification of 4-bromo-3-methylbenzoic acid with tert-butanol, reflux conditions, typically between 40–80°C, are maintained to balance the reaction rate and the formation of side-products. In a different approach using isobutylene (B52900), the reaction is initiated at a low temperature of -30°C and then allowed to warm to room temperature over several days.
In the synthesis of a related compound, methyl p-tert-butylbenzoate, using a sulfonic acid resin catalyst, the reaction temperature and pressure were optimized. google.com For instance, with a perfluorosulfonic acid resin catalyst, a reaction temperature of 140°C and a pressure of 2 MPa were employed. google.com With a polystyrene sulfonic acid resin catalyst, various combinations of temperature and pressure were tested, such as 120°C and 1.5 MPa, and 100°C and 1.5 MPa. google.com
A PCl3-mediated conversion of tert-butyl esters to other esters has been developed, where the reaction temperature plays a crucial role. researchgate.net For example, the second step of the reaction was performed at temperatures ranging from 60°C to 100°C. researchgate.net
Sustainable Synthetic Methodologies
In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable synthetic methods for tert-butyl 4-methylbenzoate. These methodologies focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
Solvent-Free Reactions
Solvent-free reactions offer a significant environmental advantage by eliminating the use of organic solvents, which are often volatile, flammable, and toxic. A temperature-controlled, solvent-free protocol has been developed for the synthesis of tert-butyl peresters from benzyl (B1604629) cyanides using a copper-catalyzed oxidative coupling with tert-butyl hydroperoxide. rsc.org This reaction proceeds at room temperature and provides good to excellent yields in short reaction times. rsc.org Interestingly, by increasing the reaction temperature to 80°C under the same solvent-free conditions, benzoic acid derivatives can be obtained as the predominant products. rsc.org
Mechanically induced solvent-free esterification at room temperature has also been explored as a green alternative. researchgate.net
Recyclable Catalytic Systems
For the synthesis of tert-butylphenol, a related process, an efficient and easily recyclable ionic liquid catalyst, 1H-imidazole-1-acetic acid tosylate ([HIMA]OTs), has been developed. nih.govnih.gov This catalyst can be recovered and reused multiple times with minimal loss of activity. nih.govnih.gov
In the synthesis of methyl p-tert-butylbenzoate, sulfonic acid resins have been employed as green and environmentally friendly catalysts. google.com These solid catalysts are easily separated from the product and can be recycled for subsequent reactions, demonstrating good stability and high reactivity. google.com Perfluorinated sulfonic resins represent another class of advanced heterogeneous catalysts that are effective under mild conditions and can be recovered and reused for multiple cycles. smolecule.com Similarly, titanium sulfate (B86663) has been used as an environmentally friendly catalyst, although its activity may decrease over multiple uses. smolecule.comgoogle.com
The following table provides examples of recyclable catalysts used in related esterification and alkylation reactions.
Table 3: Examples of Recyclable Catalytic Systems
| Catalyst | Reaction | Recyclability | Reference |
|---|---|---|---|
| 1H-imidazole-1-acetic acid tosylate ([HIMA]OTs) | Alkylation of phenol (B47542) with tert-butyl alcohol | Excellent recycling performance | nih.govnih.gov |
| Sulfonic acid resin | Esterification of p-tert-butylbenzoic acid with methanol | Can be recycled | google.com |
| Amberlyst-15 | Synthesis of tert-butyl benzoate (B1203000) | Recyclable for 5-10 cycles with minimal loss of activity | smolecule.com |
| Perfluorinated sulfonic resins | Synthesis of tert-butyl benzoate | Can be recovered and reused for more than 10 cycles | smolecule.com |
| Titanium sulfate | Synthesis of methyl p-tert-butylbenzoate | Can be partially recycled | smolecule.comgoogle.com |
Future Directions and Emerging Research Areas
Exploration of Novel Catalytic Systems
The traditional synthesis of benzoate (B1203000) esters often relies on homogeneous acid catalysts, which can present challenges in terms of separation and recyclability. To this end, current research is heavily focused on the development of heterogeneous catalysts that are both highly active and easily recoverable.
One promising avenue of exploration is the use of solid acid catalysts. For instance, research into the synthesis of methyl benzoates has demonstrated the efficacy of zirconium-based catalysts supported on titanium. These catalysts exhibit high activity and can be readily separated from the reaction mixture for reuse, aligning with the principles of green chemistry. A patent has also highlighted the use of titanium sulfate (B86663) for the synthesis of methyl p-tert-butylbenzoate, a closely related compound, underscoring the potential of metal sulfates in this area.
Metal-Organic Frameworks (MOFs) are another class of materials garnering significant attention as catalysts for esterification reactions. Their high surface area and tunable porosity make them ideal candidates for developing highly selective and active catalytic systems. Research on the use of MOFs, such as ZIF-8, for transesterification reactions has shown promising results, suggesting their potential applicability to the synthesis of tert-butyl 4-methylbenzoate. The ability to tailor the acidic or basic properties of MOFs opens up new possibilities for designing catalysts with enhanced performance.
The table below summarizes some of the novel catalytic systems being explored for benzoate ester synthesis.
| Catalyst Type | Example | Key Advantages |
| Solid Acid Catalysts | Zirconium/Titanium Oxides | High activity, reusability, environmentally friendly |
| Metal Sulfates | Titanium Sulfate | Effective for hindered ester synthesis |
| Metal-Organic Frameworks | ZIF-8, MOF-Al/Zn | High surface area, tunable properties, potential for high selectivity |
Development of Asymmetric Syntheses
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. While tert-butyl 4-methylbenzoate itself is achiral, its derivatives can possess stereogenic centers, making the development of asymmetric synthetic routes a significant area of research.
Enzyme-catalyzed reactions represent a powerful tool for achieving high enantioselectivity under mild conditions. Research on the asymmetric synthesis of chiral benzoins using engineered ketoreductases has demonstrated the potential of biocatalysis in creating chiral molecules with high optical purity. Such enzymatic strategies could be adapted for the asymmetric functionalization of substrates leading to chiral derivatives of tert-butyl 4-methylbenzoate.
Organocatalysis has also emerged as a robust methodology for asymmetric synthesis. Chiral small organic molecules can be used to catalyze a wide range of transformations with high stereocontrol. The development of novel organocatalysts for the synthesis of chiral esters is an active area of research. These catalysts offer the advantages of being metal-free, less sensitive to air and moisture, and often more environmentally benign than their metal-based counterparts. The application of such catalysts to reactions involving tert-butyl 4-methylbenzoate could provide access to a range of valuable chiral building blocks.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including improved heat and mass transfer, enhanced safety, and greater scalability. The integration of flow chemistry into the synthesis of tert-butyl 4-methylbenzoate is a promising area for process intensification. The synthesis of tert-butyl esters has been successfully demonstrated under flow conditions, highlighting the feasibility of this approach.
Automated synthesis platforms, which combine robotics with chemical reactors, are revolutionizing the way chemical research and development is conducted. These systems enable high-throughput screening of reaction conditions, rapid library synthesis, and the automated optimization of synthetic routes. The application of automated synthesis to the production of benzoate derivatives can significantly accelerate the discovery of new reaction pathways and the optimization of existing processes. For instance, automated chiral carbenoid homologation using lithiated benzoate esters has been reported, showcasing the potential for automated systems in complex synthetic transformations.
The benefits of integrating these modern synthetic technologies are summarized below:
| Technology | Key Advantages |
| Flow Chemistry | Improved safety, better heat and mass transfer, scalability, potential for process intensification. |
| Automated Synthesis | High-throughput screening, rapid optimization, increased reproducibility, reduced manual labor. |
Advanced Mechanistic Insights through Quantum Chemical Methods
A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic processes. Quantum chemical methods, such as Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of chemical reactions.
DFT studies can provide valuable insights into the mechanism of esterification reactions, including the formation of tert-butyl 4-methylbenzoate. By modeling the potential energy surface of the reaction, researchers can identify transition states, intermediates, and the rate-determining steps. This information is invaluable for understanding catalyst behavior and for designing new catalysts with improved activity and selectivity. For example, a DFT mechanistic study on the extrusion of benzoic acids from nitroalkyl benzoates has provided a deeper understanding of the electronic effects governing this transformation. Such computational approaches can be applied to investigate the specific mechanisms involved in the synthesis of tert-butyl 4-methylbenzoate, guiding the development of more effective synthetic strategies.
Expanding Applications in Complex Molecule Synthesis
While tert-butyl 4-methylbenzoate is well-known for its use in the production of the UV absorber Avobenzone and as a precursor to tris(4-tert-butylphenyl)methyl chloride, its utility as a versatile building block in the synthesis of more complex molecules is an area of ongoing exploration. nbinno.comvinatiorganics.com Its chemical structure, featuring both an ester and a bulky tert-butyl group, makes it a valuable synthon for introducing these functionalities into larger, more intricate molecular architectures.
In the realm of pharmaceuticals, derivatives of tert-butyl 4-methylbenzoate could serve as key intermediates in the synthesis of new drug candidates. The tert-butyl group can impart desirable properties such as increased lipophilicity and metabolic stability, which are often sought after in drug design.
Furthermore, in materials science, the incorporation of the 4-tert-butylbenzoyl moiety into polymers and other functional materials can influence their physical and chemical properties. nbinno.com For example, it can enhance thermal stability, solubility in organic solvents, and modify the optical properties of materials. The potential to use tert-butyl 4-methylbenzoate as a monomer or a modifying agent in polymer chemistry opens up new avenues for the creation of advanced materials with tailored functionalities.
Q & A
Q. What methodologies assess environmental impacts of degradation byproducts?
- Methodological Answer : Use LC-HRMS to identify byproducts (e.g., tert-butanol, 4-methylbenzoic acid). Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀) and biodegradation studies (OECD 301F). Model persistence via QSAR tools .
Key Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
